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Compound of Interest

Compound Name:
2-(Chloromethyl)-1-

methylpiperidine hydrochloride

Cat. No.: B1280536 Get Quote

This technical guide provides a comprehensive overview of the expected spectral data for 2-
(Chloromethyl)-1-methylpiperidine hydrochloride, a key intermediate in pharmaceutical

synthesis. This document is intended for researchers, scientists, and professionals in drug

development, offering a detailed examination of its nuclear magnetic resonance (NMR),

infrared (IR), and mass spectrometry (MS) characteristics.

Chemical Structure and Properties
2-(Chloromethyl)-1-methylpiperidine hydrochloride is the hydrochloride salt of the parent

compound, 2-(Chloromethyl)-1-methylpiperidine. The presence of the hydrochloride salt can

influence the spectral data, particularly in NMR and IR spectroscopy.

Property Value

Chemical Formula C₇H₁₅Cl₂N

Molecular Weight 184.11 g/mol

CAS Number 27483-92-7

Appearance Solid
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For 2-
(Chloromethyl)-1-methylpiperidine hydrochloride, both ¹H and ¹³C NMR are essential for

structural confirmation. The data presented here are predicted values based on the chemical

structure and typical chemical shifts for similar compounds.

Expected ¹H NMR Spectral Data
Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~ 3.5 - 4.0 Multiplet 2H -CH₂-Cl

~ 2.8 - 3.2 Multiplet 1H N-CH (piperidine ring)

~ 2.5 - 2.8 Singlet 3H N-CH₃

~ 1.5 - 2.0 Multiplet 6H Piperidine ring protons

~ 11.0 - 12.0 Broad Singlet 1H N-H⁺ (hydrochloride)

Expected ¹³C NMR Spectral Data
Chemical Shift (δ) ppm Assignment

~ 60 - 65 C2 (CH)

~ 50 - 55 CH₂-Cl

~ 40 - 45 N-CH₃

~ 20 - 35 C3, C4, C5 (CH₂)

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The

hydrochloride salt form will exhibit characteristic absorbances.

Expected IR Spectral Data
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Wavenumber (cm⁻¹) Intensity Assignment

2950 - 2850 Strong C-H stretching (aliphatic)

2700 - 2400 Broad, Strong
N-H⁺ stretching (from

hydrochloride)

1470 - 1440 Medium C-H bending

750 - 650 Strong C-Cl stretching

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, which helps in determining the molecular weight and structure. For 2-
(Chloromethyl)-1-methylpiperidine hydrochloride, the mass spectrum would typically be

acquired for the free base after the loss of HCl. The presence of chlorine would result in a

characteristic M+2 isotopic peak.

Expected Mass Spectrometry Data
m/z Relative Intensity Assignment

147 ~100%
[M]⁺ (³⁵Cl isotope of the free

base)

149 ~33%
[M+2]⁺ (³⁷Cl isotope of the free

base)

112 Variable [M - Cl]⁺

98 Variable [M - CH₂Cl]⁺

84 Variable [Piperidine ring fragment]⁺

58 Variable [CH₂=N(CH₃)CH₂]⁺

Experimental Protocols
Detailed experimental protocols are crucial for obtaining reliable and reproducible spectral

data. The following are generalized procedures for the spectral analysis of 2-
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(Chloromethyl)-1-methylpiperidine hydrochloride.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve approximately 10-20 mg of 2-(Chloromethyl)-1-
methylpiperidine hydrochloride in 0.5-0.7 mL of a suitable deuterated solvent (e.g.,

Deuterium Oxide (D₂O), Methanol-d₄, or Chloroform-d). The choice of solvent can affect the

chemical shifts. Add a small amount of tetramethylsilane (TMS) as an internal standard (0

ppm).

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a

frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

Data Acquisition:

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Key parameters

include a spectral width of -2 to 12 ppm, a sufficient number of scans to achieve a good

signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for each unique

carbon atom. A wider spectral width (0 to 200 ppm) is necessary. A larger number of scans

and a longer relaxation delay may be required due to the lower natural abundance of ¹³C.

Data Processing: Process the raw data by applying a Fourier transform, phase correction,

and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the

chemical shifts to the internal standard.

IR Spectroscopy Protocol
Sample Preparation:

KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately

100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. Grind the mixture

to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on

the ATR crystal.
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Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000 to 400 cm⁻¹).

Acquire a background spectrum of the empty sample compartment (or pure KBr pellet) and

subtract it from the sample spectrum.

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional groups.

Mass Spectrometry Protocol
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable

method. For a solid sample, direct insertion probe (DIP) or dissolution in a volatile solvent

followed by injection into a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS)

can be used.

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for

GC-MS and will cause fragmentation, providing structural information. Electrospray

Ionization (ESI) is often used for LC-MS and is a softer ionization technique that typically

yields the protonated molecular ion of the free base.

Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions

based on their mass-to-charge ratio.

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak (and

its isotopic pattern) and the major fragment ions.

Visualizations
To further clarify the processes and relationships discussed, the following diagrams are

provided.
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Chemical Structure of 2-(Chloromethyl)-1-methylpiperidine Hydrochloride
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Caption: Chemical structure of 2-(Chloromethyl)-1-methylpiperidine Hydrochloride.
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Workflow for Spectral Analysis

Sample Preparation
(Dissolution/Pelletizing)

NMR Spectroscopy
(¹H and ¹³C)

IR Spectroscopy
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To cite this document: BenchChem. [Spectral Analysis of 2-(Chloromethyl)-1-
methylpiperidine Hydrochloride: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1280536#2-chloromethyl-1-
methylpiperidine-hydrochloride-spectral-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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